molecular formula C9H6ClFO B13505456 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene

1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene

Cat. No.: B13505456
M. Wt: 184.59 g/mol
InChI Key: NLDGFIZRANEKOW-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene is an aromatic compound with a unique structure that includes a chloro, ethynyl, fluoro, and methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the chloro, fluoro, and methoxy groups. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For modifying the ethynyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the electron-withdrawing effects of the chloro and fluoro groups can influence the reactivity of the benzene ring. In coupling reactions, the ethynyl group can form new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.

Properties

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene

InChI

InChI=1S/C9H6ClFO/c1-3-6-8(12-2)5-4-7(10)9(6)11/h1,4-5H,2H3

InChI Key

NLDGFIZRANEKOW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)C#C

Origin of Product

United States

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